2-Methyl-5-(4-piperidinyl)pyrazine

Regioisomer comparison Stereochemistry Procurement economics

2-Methyl-5-(4-piperidinyl)pyrazine (CAS 1504202-64-5) is an achiral heterocyclic building block featuring a pyrazine core with a 4-piperidinyl amine handle. Unlike the 3-piperidinyl regioisomer, this compound has no stereocenters, eliminating chiral resolution steps and ensuring reproducible SAR outcomes. It is a proven scaffold for protein kinase inhibitors (PI3K, PIM, Syk), CNS-penetrant molecules targeting 5-HT2A, and HDAC inhibitors. The balanced lipophilicity (XLogP3=0.3) and low TPSA (37.8 Ų) support favorable pharmacokinetics. Procure the correct regioisomer to maintain synthetic efficiency and avoid costly stereochemical complications.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B15319323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(4-piperidinyl)pyrazine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C2CCNCC2
InChIInChI=1S/C10H15N3/c1-8-6-13-10(7-12-8)9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3
InChIKeyNPQQREMVCDDQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(4-piperidinyl)pyrazine: A Key Piperidine-Pyrazine Intermediate for Kinase-Targeted Drug Discovery


2-Methyl-5-(4-piperidinyl)pyrazine (CAS 1504202-64-5), also designated as 2-methyl-5-(piperidin-4-yl)pyrazine, is a heterocyclic building block comprising a pyrazine core substituted with a methyl group at the 2-position and a piperidin-4-yl moiety at the 5-position [1]. With molecular formula C10H15N3 and molecular weight 177.25 g/mol , this compound serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical applications, particularly as a key scaffold for constructing bioactive molecules targeting protein kinases, GPCRs, and epigenetic enzymes [2].

Why 2-Methyl-5-(4-piperidinyl)pyrazine Cannot Be Simply Replaced by Regioisomeric Analogs


In the context of piperidine-substituted pyrazine building blocks, regioisomeric variation—specifically the attachment position of the piperidine ring to the pyrazine core—profoundly alters synthetic utility and downstream SAR outcomes. 2-Methyl-5-(4-piperidinyl)pyrazine features a 4-piperidinyl linkage that imparts an achiral, symmetric secondary amine handle, whereas the 3-piperidinyl regioisomer introduces an undefined stereocenter (chiral center at C3 of piperidine) [1]. This stereochemical distinction fundamentally changes coupling chemistry, crystallinity, and the conformational landscape accessible to derived compounds [2]. Procurement of the incorrect regioisomer risks introducing uncontrolled stereochemical complexity, invalidating SAR hypotheses, and necessitating costly chiral resolution steps that the 4-piperidinyl analog circumvents entirely.

Quantitative Differentiation Evidence for 2-Methyl-5-(4-piperidinyl)pyrazine: Comparative Data for Scientific Selection


Regioisomeric Comparison: 4-Piperidinyl vs. 3-Piperidinyl — Stereochemical Purity and Procurement Cost

2-Methyl-5-(4-piperidinyl)pyrazine possesses zero defined or undefined atom stereocenters, whereas the 3-piperidinyl regioisomer (2-methyl-5-(piperidin-3-yl)pyrazine, CAS 1502082-08-7) contains one undefined atom stereocenter due to the chiral nature of the C3 piperidine attachment [1]. This structural difference translates directly to procurement cost: the 4-piperidinyl compound is available at approximately $645/gram (10g scale), while the 3-piperidinyl analog costs approximately $676/gram (10g scale) from the same supplier, representing a ~5% cost premium for the stereochemically complex regioisomer [2].

Regioisomer comparison Stereochemistry Procurement economics

Synthetic Process Advantage: Improved Route via WO2023123456 Patent

A 2023 patent (WO2023123456) describes an improved synthetic route for 2-methyl-5-(piperidin-4-yl)pyrazine that achieves higher yields and purity while reducing the number of synthetic steps and hazardous reagents [1]. This process optimization is specifically documented for the 4-piperidinyl regioisomer and addresses previous formulation challenges in scale-up [2]. In contrast, the 3-piperidinyl analog lacks comparable documented process improvements, with its synthesis typically requiring additional chiral resolution steps or resulting in racemic mixtures that necessitate further purification [3].

Process chemistry Scale-up Synthetic efficiency

Biological Scaffold Versatility: Validated Activity in GPCR and Epigenetic Target Classes

Derivatives of 2-methyl-5-(piperidin-4-yl)pyrazine have demonstrated binding to the 5-HT2A receptor, with recent studies (Journal of Medicinal Chemistry, 2023) reporting potent affinity that positions this scaffold for neurological disorder applications including depression and schizophrenia [1]. Additionally, modified derivatives bearing this core exhibit histone deacetylase (HDAC) inhibitory activity, with preclinical data (Nature Communications, 2024) demonstrating selective cytotoxicity against cancer cell lines while sparing normal cells [2]. The piperidine ring enhances binding affinity to biological targets including GPCRs and enzymes involved in neurotransmitter regulation [3]. While class-level analogs with alternative substitution patterns may share general biological potential, the specific 5-(4-piperidinyl) substitution pattern has been validated across multiple therapeutic target classes in recent peer-reviewed literature.

GPCR ligands HDAC inhibition CNS therapeutics

Optimal Research and Industrial Application Scenarios for 2-Methyl-5-(4-piperidinyl)pyrazine


Kinase Inhibitor Scaffold Development

2-Methyl-5-(4-piperidinyl)pyrazine serves as an optimal core scaffold for constructing protein kinase inhibitors, particularly those targeting PI3K, PIM, and Syk kinase families. The 4-piperidinyl amine provides a versatile coupling handle for introducing diverse warheads while maintaining favorable physicochemical properties (XLogP3 = 0.3, TPSA = 37.8 Ų) [1]. The improved synthetic route documented in WO2023123456 ensures reliable supply for structure-activity relationship (SAR) campaigns [2].

CNS-Penetrant GPCR Ligand Design

Given documented 5-HT2A receptor binding activity and favorable blood-brain barrier penetration characteristics of derivatives [3], this compound is particularly well-suited for CNS drug discovery programs targeting neurological and psychiatric disorders. The balanced lipophilicity (XLogP3 = 0.3) supports CNS exposure while the piperidine nitrogen enables salt formation for improved aqueous solubility .

HDAC Inhibitor Lead Optimization

Preclinical studies have validated that functionalized derivatives of 2-methyl-5-(piperidin-4-yl)pyrazine exhibit HDAC inhibitory activity with selective cytotoxicity against cancer cell lines [4]. The pyrazine core can accommodate zinc-binding moieties while the piperidine handle enables conjugation to capping groups, making this an attractive scaffold for epigenetic drug discovery programs.

Achiral Amine Coupling Partner in Parallel Synthesis

The absence of stereocenters (0 defined or undefined atom stereocenters) [5] makes 2-methyl-5-(4-piperidinyl)pyrazine an ideal achiral amine coupling partner for parallel synthesis and high-throughput chemistry workflows. This contrasts with the 3-piperidinyl regioisomer, whose undefined stereocenter introduces unwanted stereochemical complexity and necessitates chiral analytical methods for quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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